molecular formula C20H18FN5O2S B2627691 4-fluoro-N-(6-((4-oxo-4-(pyridin-4-ylamino)butyl)thio)pyridazin-3-yl)benzamide CAS No. 1105248-92-7

4-fluoro-N-(6-((4-oxo-4-(pyridin-4-ylamino)butyl)thio)pyridazin-3-yl)benzamide

Cat. No.: B2627691
CAS No.: 1105248-92-7
M. Wt: 411.46
InChI Key: YUCWQNLNUXTZJD-UHFFFAOYSA-N
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Description

4-fluoro-N-(6-((4-oxo-4-(pyridin-4-ylamino)butyl)thio)pyridazin-3-yl)benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(6-((4-oxo-4-(pyridin-4-ylamino)butyl)thio)pyridazin-3-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Pyridazinyl Intermediate: This step involves the reaction of a suitable pyridazine derivative with a fluorinating agent to introduce the fluorine atom.

    Coupling with Pyridinyl Derivative: The pyridazinyl intermediate is then coupled with a pyridinyl derivative through a nucleophilic substitution reaction.

    Formation of the Benzamide Moiety: The final step involves the reaction of the coupled intermediate with a benzoyl chloride derivative to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(6-((4-oxo-4-(pyridin-4-ylamino)butyl)thio)pyridazin-3-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-fluoro-N-(6-((4-oxo-4-(pyridin-4-ylamino)butyl)thio)pyridazin-3-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(6-((4-oxo-4-(pyridin-4-ylamino)butyl)thio)pyridazin-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-(6-(4-oxo-4-(pyridin-4-ylamino)butyl)pyridazin-3-yl)benzamide: Similar structure but lacks the thio group.

    N-(6-(4-oxo-4-(pyridin-4-ylamino)butyl)pyridazin-3-yl)benzamide: Similar structure but lacks the fluorine atom.

Uniqueness

The presence of both the fluorine atom and the thio group in 4-fluoro-N-(6-((4-oxo-4-(pyridin-4-ylamino)butyl)thio)pyridazin-3-yl)benzamide contributes to its unique chemical properties, such as increased stability and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-fluoro-N-[6-[4-oxo-4-(pyridin-4-ylamino)butyl]sulfanylpyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O2S/c21-15-5-3-14(4-6-15)20(28)24-17-7-8-19(26-25-17)29-13-1-2-18(27)23-16-9-11-22-12-10-16/h3-12H,1-2,13H2,(H,22,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCWQNLNUXTZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NN=C(C=C2)SCCCC(=O)NC3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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